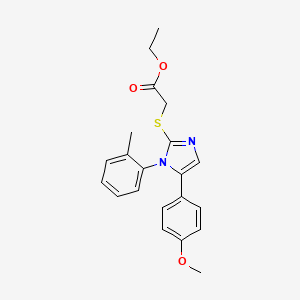![molecular formula C12H14F3N3O B2566008 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 2198911-17-8](/img/structure/B2566008.png)
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane" is a structurally complex molecule that is part of the azabicyclooctane family. This family of compounds is known for its potential in medicinal chemistry due to the presence of the azabicyclooctane core, which is a common motif in many biologically active molecules.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives can be achieved through various methods. One approach involves the use of 3-hydroxy-4-pyrones as precursors, which can be transformed into 4-methoxy-3-oxidopyridinium ylides. These ylides can undergo cycloaddition to electron-deficient alkenes to form highly functionalized azabicyclooctane moieties, potentially leading to the synthesis of compounds like the one . Another method includes a sequential oxidative Mannich reaction using N-aryl pyrrolidines and TMS enol ether, followed by an intramolecular oxidative Mannich cyclization, which is a concise way to construct 8-azabicyclo[3.2.1]octanes .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that can be highly substituted, providing a versatile scaffold for further chemical modifications. The presence of a trifluoromethyl group and a pyrimidinyl moiety in the compound suggests that it may have unique electronic and steric properties that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azabicyclooctane derivatives can participate in various chemical reactions. For instance, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides is a method to assemble 8-azabicyclo[3.2.1]octanes, which could be related to the synthesis of the compound . Additionally, the muscarinic activities of similar compounds have been studied, indicating that these molecules can bind to muscarinic receptors and exhibit agonistic or antagonistic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are influenced by their structural features. The presence of a trifluoromethyl group can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The bicyclic structure may also confer rigidity to the molecule, which can be beneficial for binding to biological targets with high specificity. The mass spectral fragmentation patterns of related compounds have been studied, showing tendencies to form specific ions under fast atom bombardment (FAB) and electron impact (EI) ionization conditions, which can be useful for the structural elucidation of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Azabicyclo Octanes
Research has shown that compounds structurally related to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane can be synthesized through the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides. This transformation allows for cycloaddition to electron-deficient alkenes, facilitating the creation of highly functionalized azabicyclo[3.2.1]octane moieties. These moieties are of interest due to their potential for divergent conversion into a variety of natural and non-natural tropane alkaloids, highlighting their significance in synthetic organic chemistry and potential pharmaceutical applications (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Catalytic Applications in Organic Synthesis
The development of new acidic ionic liquids, such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, underscores the role of diazabicyclo octane derivatives in catalyzing the synthesis of biologically active compounds. This particular ionic liquid has been used to catalyze the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are important in the pharmaceutical industry. The methodology offers advantages such as high yields, short reaction times, and the use of inexpensive, easily preparable catalysts, marking a significant contribution to green chemistry and medicinal chemistry research (Shirini, Langarudi, & Daneshvar, 2017).
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework, closely related to the structural theme of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane, is a key structural element in many biologically significant compounds. This structure has been utilized in the synthesis of oxygen heterocyclic natural molecules, such as in the production of insect pheromones and plant growth regulators. The research in this area provides a pathway for the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, demonstrating the versatility and importance of azabicyclo octane derivatives in the synthesis of complex natural products (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-1-4-16-11(17-10)19-9-7-18-5-2-8(9)3-6-18/h1,4,8-9H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDPPWQHTMZQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


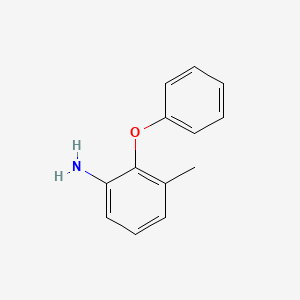

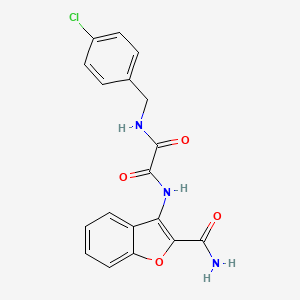
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

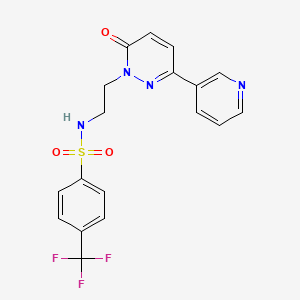
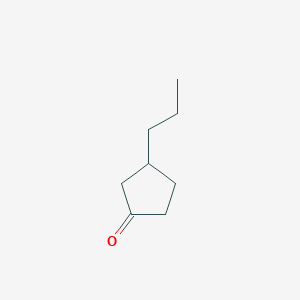
![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)
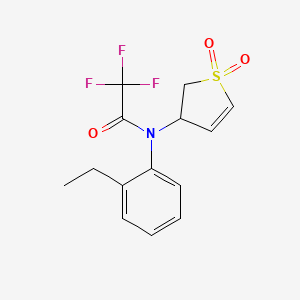
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)
